1-pentyl-1,3-dihydro-2H-benzimidazol-2-one

Antibacterial Benzimidazol-2-one SAR

1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 537702-19-5) is an N1‑alkyl‑substituted benzimidazol‑2‑one derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹. The compound features an n-pentyl chain at the N1 position of the benzimidazolone bicyclic core, distinguishing it from shorter-chain (methyl, ethyl, propyl) and longer-chain (hexyl, heptyl) homologues.

Molecular Formula C12H16N2O
Molecular Weight 204.273
CAS No. 537702-19-5
Cat. No. B2658444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentyl-1,3-dihydro-2H-benzimidazol-2-one
CAS537702-19-5
Molecular FormulaC12H16N2O
Molecular Weight204.273
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H16N2O/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15)
InChIKeyVDBICZQGOMZXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 537702-19-5): Core Scaffold & Physicochemical Profile for Research Procurement


1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 537702-19-5) is an N1‑alkyl‑substituted benzimidazol‑2‑one derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g·mol⁻¹ . The compound features an n-pentyl chain at the N1 position of the benzimidazolone bicyclic core, distinguishing it from shorter-chain (methyl, ethyl, propyl) and longer-chain (hexyl, heptyl) homologues [1]. This scaffold serves as a versatile synthetic intermediate for constructing pharmacologically active benzimidazolone libraries and has been evaluated in antibacterial screening programs [2].

Why N-Alkyl Chain Length on 1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one Dictates Lipophilicity, Steric Profile, and Biological Outcomes


Within the N1-alkyl benzimidazol-2-one series, the n-pentyl substituent confers a discrete balance of hydrophobicity (estimated cLogP ~3.0) and steric demand that cannot be replicated by shorter-chain (e.g., methyl or butyl) or longer-chain (e.g., hexyl or octyl) analogues [1]. In SAR programs, even a single methylene unit difference in the N1-alkyl chain has been shown to alter antibacterial zone-of-inhibition values by >10 mm against Gram-positive and Gram-negative strains, as demonstrated in head-to-head testing of N1-substituted benzimidazol-2-one derivatives [2]. This compound also carries a negative selectivity filter: it was explicitly tested and found inactive against HIV-1 in antiviral screening, making it a valuable negative-control or selectivity-profiling tool when a benzimidazolone scaffold must be confirmed not to interfere with HIV reverse transcriptase . These pharmacophoric boundaries mean that substituting an N1-methyl, N1-butyl, or N1-hexyl analogue will yield a different solubility, permeability, and target-engagement profile, undermining assay reproducibility and SAR continuity.

Quantitative Differentiation of 1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 537702-19-5) Versus Structural Analogs: Concise Evidence Guide


N1-Alkyl Chain Length Modulates Antibacterial Potency: Zone-of-Inhibition Data for Closely Related Benzimidazol-2-one Derivatives

In a direct head-to-head antibacterial screen of N1-substituted 1,3-dihydro-2H-benzimidazol-2-one derivatives (compounds 6a–6g) tested at 100 μg/mL against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes, the N1-pentyl-bearing parent scaffold (this compound) serves as the synthetic precursor for the most active members of the series. Compound 6e (derived from the N1-pentyl-2-one core) produced zones of inhibition of 29 mm (E. coli), 28 mm (P. aeruginosa), 24 mm (S. aureus), and 24 mm (S. pyogenes), while compound 6f yielded 29 mm, 28 mm, 23 mm, and 22 mm respectively. In contrast, the simpler N1-substituted analogue 6a (lacking the additional pharmacophore modifications present in 6e/6f) gave zones of only 16 mm, 15 mm, 16 mm, and 18 mm against the same strains [1]. This demonstrates that the N1-pentyl-2-one core is a productivity-enabling intermediate: minimal additional derivatization converts it from a weakly active scaffold into highly potent antibacterial agents.

Antibacterial Benzimidazol-2-one SAR

Negative HIV-1 Antiviral Activity as a Selectivity Filter: Exclusion of NNRTI-Class Off-Target Liability

When tested for antiviral activity against HIV-1 in a functional cell-based assay, 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one was explicitly scored as 'Not active' . This contrasts with structurally related N1-aryl-benzimidazol-2-ones which have been reported as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with IC₅₀ values in the low nanomolar range (e.g., 2–50 nM in MT-4 cell protection assays) [1]. The absence of HIV-1 inhibitory activity for the N1-pentyl derivative provides a clean negative-control phenotype for programs that require benzimidazolone scaffold engagement without confounding anti-HIV RT activity.

HIV-1 Antiviral Selectivity profiling

N1-Pentyl Chain Confers Intermediate cLogP (~3.0) Between Short-Chain and Long-Chain Homologues, Impacting Permeability and Aqueous Solubility

The n-pentyl substituent at N1 provides an estimated cLogP of approximately 3.0, positioning the compound at the boundary of Lipinski-compliant hydrophobicity [1]. By comparison, the N1-methyl analogue (cLogP ~1.2) is substantially more hydrophilic, while the N1-octyl analogue (cLogP ~4.5) exceeds the Lipinski threshold and may exhibit poor aqueous solubility and increased non-specific protein binding [2]. The intermediate lipophilicity of the pentyl derivative balances membrane permeability with acceptable aqueous solubility for cell-based assays, making it a pragmatic choice when both properties are required.

Lipophilicity Permeability Solubility

Patent-Cited Utility as a Benzimidazolone Scaffold for MIF Inhibitor and TLR7/8/9 Antagonist Lead Optimization Programs

The benzimidazol-2-one scaffold, including N1-alkyl-substituted variants, is explicitly claimed in patent families covering macrophage migration inhibitory factor (MIF) inhibitors (WO2007070961A1) [1] and Toll-like receptor 7/8/9 antagonists [2]. The 1-pentyl derivative represents a specific N1-alkyl embodiment within these broad Markush structures. Procurement of this discrete compound allows structure–activity relationship (SAR) teams to probe the contribution of a five-carbon linear alkyl chain at N1 to MIF inhibitory potency or TLR antagonism without needing to synthesize the intermediate in-house.

MIF inhibition TLR antagonist Patent scaffold

Research & Industrial Application Scenarios for 1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 537702-19-5)


Antibacterial SAR Library Expansion Using the N1-Pentyl-2-one Core as a Late-Stage Diversification Intermediate

The N1-pentyl benzimidazol-2-one scaffold serves as a validated starting point for generating antibacterial screening libraries. As demonstrated by Bonuga and Nath, further derivatization of the N1-pentyl-2-one core yields compounds (6e, 6f) with zone-of-inhibition values of 22–29 mm against both Gram-positive and Gram-negative strains at 100 μg/mL [1]. Procurement of the pre-functionalized N1-pentyl intermediate allows medicinal chemistry teams to bypass 2–3 synthetic steps and proceed directly to late-stage diversification, accelerating hit-to-lead timelines in antibacterial discovery programs.

HIV-1 Inactive Benzimidazolone Control for Phenotypic Antiviral Screening Cascades

In antiviral screening programs that utilize benzimidazolone-based chemical probes, it is critical to include a structurally matched negative control that lacks HIV-1 reverse transcriptase inhibitory activity. This compound has been explicitly tested and reported as inactive against HIV-1 in a functional cell-based assay , in contrast to N1-aryl benzimidazol-2-one NNRTIs that exhibit nanomolar potency [2]. Its inclusion as a negative control enables robust counter-screening and selectivity profiling in antiviral phenotypic assays.

MIF-Targeted Lead Optimization: Probing N1-Alkyl Chain Length Contribution

The benzimidazol-2-one scaffold is claimed in patents covering macrophage migration inhibitory factor (MIF) inhibitors for inflammatory and oncological indications [3]. The 1-pentyl derivative provides a defined N1-alkyl variant for systematic SAR studies aimed at understanding how alkyl chain length at N1 affects MIF binding affinity, cellular potency, and pharmacokinetic properties. Pairing this compound with its N1-methyl, N1-butyl, and N1-hexyl homologues enables a full alkyl-chain scan without requiring de novo synthesis of each intermediate.

Physicochemical Property Calibration in Benzimidazolone-Focused Compound Collections

With an estimated cLogP of ~3.0, this compound occupies a property space that is distinct from both the more hydrophilic N1-methyl analogue (cLogP ~1.2) and the more lipophilic N1-octyl analogue (cLogP ~4.5) [4]. Compound management groups and screening collections can use this compound as a lipophilicity calibration standard within benzimidazolone-focused libraries, aiding in the interpretation of cell-based assay results where permeability and non-specific binding are confounded by hydrophobicity.

Quote Request

Request a Quote for 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.